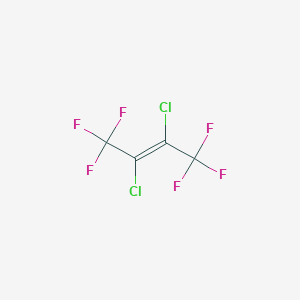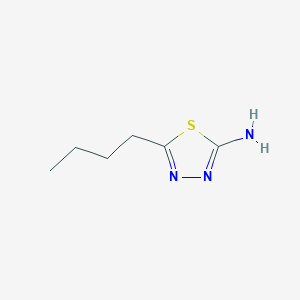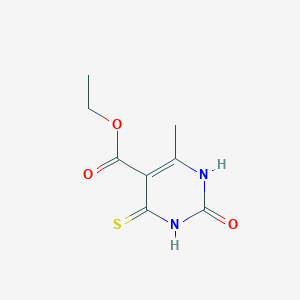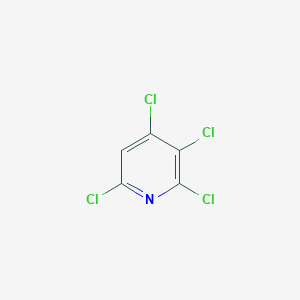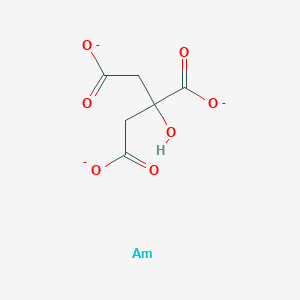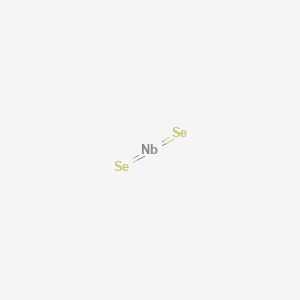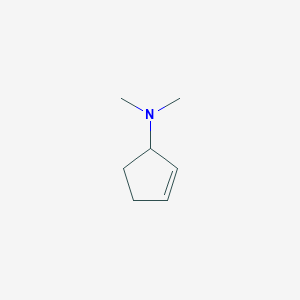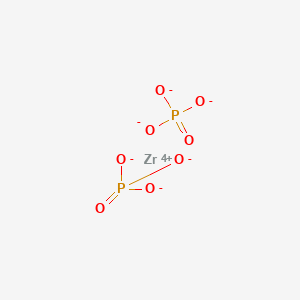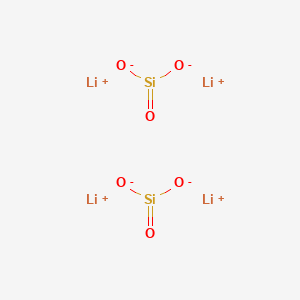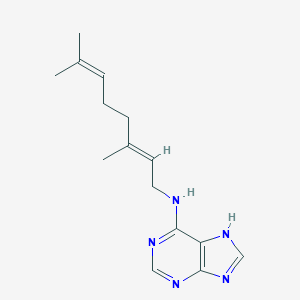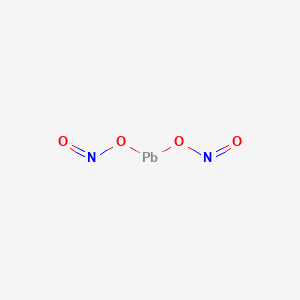
Lead nitrite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead nitrite, also known as lead(II) nitrite, is an inorganic compound with the chemical formula Pb(NO₂)₂. This compound consists of lead cations (Pb²⁺) and nitrite anions (NO₂⁻) in a 2:1 ratio. It is a yellow crystalline solid that is sparingly soluble in water. Lead(II) nitrite is primarily used in various industrial and chemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Lead(II) nitrite can be synthesized through the reaction of lead(II) nitrate with sodium nitrite in an aqueous solution. The reaction is as follows: [ \text{Pb(NO₃)₂ (aq) + 2 NaNO₂ (aq) → Pb(NO₂)₂ (s) + 2 NaNO₃ (aq)} ]
This reaction involves mixing aqueous solutions of lead(II) nitrate and sodium nitrite, resulting in the precipitation of lead(II) nitrite as a solid. The solid is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of lead(II) nitrite typically involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity lead(II) nitrite for various applications.
化学反应分析
Types of Reactions
Lead(II) nitrite undergoes several types of chemical reactions, including:
Oxidation: Lead(II) nitrite can be oxidized to lead(II) nitrate (Pb(NO₃)₂) in the presence of strong oxidizing agents.
Reduction: It can be reduced to lead(II) oxide (PbO) or elemental lead (Pb) under reducing conditions.
Substitution: Lead(II) nitrite can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid (HNO₃) are commonly used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) can be employed.
Substitution: Various nucleophiles can be used to replace the nitrite group under appropriate conditions.
Major Products Formed
Oxidation: Lead(II) nitrate (Pb(NO₃)₂)
Reduction: Lead(II) oxide (PbO) or elemental lead (Pb)
Substitution: Products depend on the nucleophile used in the reaction.
科学研究应用
Lead(II) nitrite has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Lead(II) nitrite is studied for its effects on biological systems, particularly in understanding lead toxicity and its impact on living organisms.
Medicine: Research is conducted to explore potential medical applications, including its use in diagnostic assays and therapeutic agents.
Industry: It is used in the manufacturing of pigments, stabilizers, and other industrial chemicals.
作用机制
The mechanism of action of lead(II) nitrite involves its interaction with biological molecules and cellular components. Lead ions (Pb²⁺) can bind to proteins, enzymes, and nucleic acids, disrupting their normal functions. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The nitrite ions (NO₂⁻) can also participate in redox reactions, further contributing to the compound’s effects.
相似化合物的比较
Lead(II) nitrite can be compared with other lead compounds and nitrite salts:
Lead(II) nitrate (Pb(NO₃)₂): Similar in composition but contains nitrate ions instead of nitrite ions. It is more soluble in water and has different reactivity.
Sodium nitrite (NaNO₂): Contains sodium ions instead of lead ions. It is highly soluble in water and commonly used as a food preservative and in industrial applications.
Potassium nitrite (KNO₂): Similar to sodium nitrite but contains potassium ions. It is also used in food preservation and various chemical processes.
Lead(II) nitrite is unique due to the presence of lead ions, which impart distinct chemical and physical properties compared to other nitrite salts.
属性
CAS 编号 |
13826-65-8 |
|---|---|
分子式 |
N2O4Pb |
分子量 |
299 g/mol |
IUPAC 名称 |
lead(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChI 键 |
VVOUQFXJSCDIAO-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
手性 SMILES |
N(=O)O[Pb]ON=O |
规范 SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
Key on ui other cas no. |
13826-65-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


